N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine
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Overview
Description
N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated phenyl ring, a methoxy group, a piperidine ring, and a pyrimidine moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the fluorination of a phenyl ring, followed by the introduction of a methoxy group. The piperidine ring is then attached through a series of nucleophilic substitution reactions. Finally, the pyrimidine moiety is introduced via a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce new functional groups in place of the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of fluorinated and methoxy-substituted phenyl rings on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific therapeutic targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The fluorinated phenyl ring and methoxy group can interact with enzymes or receptors, altering their activity. The piperidine and pyrimidine moieties may also play a role in binding to biological targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine
- 4-Methoxyphenethylamine
- Fluorinated phenyl compounds
- Piperidine derivatives
Uniqueness
What sets this compound apart from similar compounds is its combination of functional groups
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-13-10-18(22-12-21-13)23(2)15-6-8-24(9-7-15)19(25)14-4-5-17(26-3)16(20)11-14/h4-5,10-12,15H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBZWLPKOJKHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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